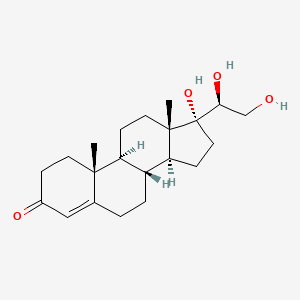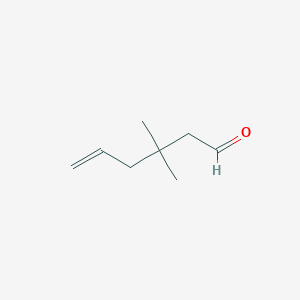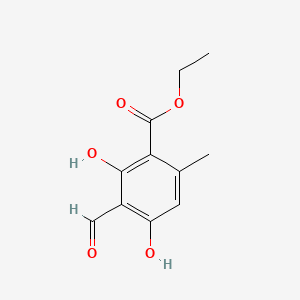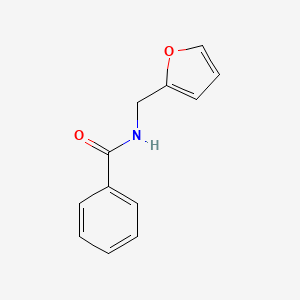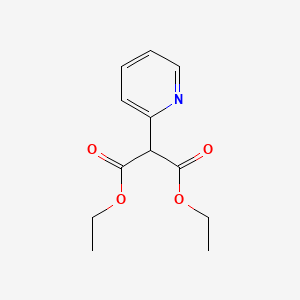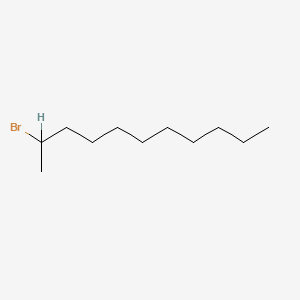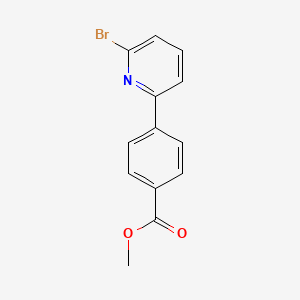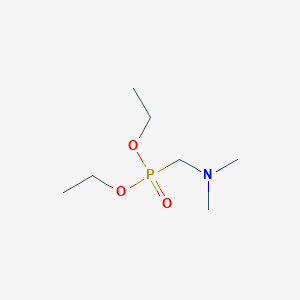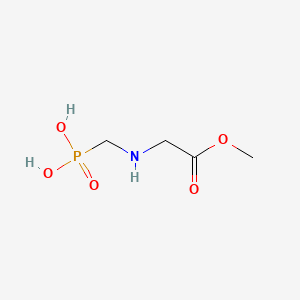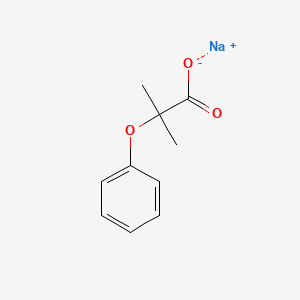
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
- Palladium-Catalyzed Heterocyclization : The compound can be efficiently synthesized from commercially available anilines that are properly functionalized with different electron-withdrawing and -donating groups. The key step involves intramolecular oxidative coupling catalyzed by palladium .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate consists of an indole ring with an ethyl ester group at position 5. The sulfur atom is attached to the methyl group at position 3. Refer to the chemical formula for the detailed arrangement .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate is involved in various synthetic pathways for creating compounds with potential pharmacological activities. For instance, it has been used in the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which demonstrated significant analgesic and anti-inflammatory properties. The process involved the reaction of the amino group of a related compound with acid anhydrides, acid chlorides, and phenyl dithiocarbamates. The synthesized compounds were characterized by various spectroscopic methods and tested for their biological activities, showing only mild ulcerogenic potential compared to indomethacin, suggesting a safer profile for potential therapeutic applications (Gokulan et al., 2012).
Antiviral Research
In antiviral research, derivatives of Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. A particular compound showed significant activity against HBV, surpassing the effectiveness of the control drug lamivudine. This suggests the potential of these compounds in developing new antiviral drugs (Zhao et al., 2006).
Synthetic Methodology
The compound has also been used as an intermediate in the synthesis of various indole derivatives, showcasing the CH2SO3H functionality as a masked formyl group. This synthetic route involves the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. The transformation process involves several steps, including elimination, hydrolysis, and oxidation, to achieve the desired aldehyde products (Pete et al., 2003).
Marine Alkaloid Analogues
Research has also extended to the synthesis of deaza-analogues of marine alkaloids like topsentin using substituted ethyl compounds. These derivatives were screened for anticancer activity against a panel of human tumor cell lines, though most showed no significant activity. However, one compound exhibited moderate activity against specific cell lines, indicating the nuanced potential of these compounds in cancer research (Carbone et al., 2013).
Zukünftige Richtungen
: Bellavita, R., Casertano, M., Grasso, N., Gillick-Healy, M., Kelly, B. G., Adamo, M. F. A., Menna, M., Merlino, F., & Grieco, P. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Read more : ChemicalBook. (2022). Ethyl 2-methyl-3-methylsulfanyl-1h-indole-5-carboxylate. Read more
Eigenschaften
IUPAC Name |
ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-13(15)9-5-6-11-10(7-9)12(17-3)8(2)14-11/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHNABDBVKAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605166 | |
| Record name | Ethyl 2-methyl-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate | |
CAS RN |
40015-20-1 | |
| Record name | Ethyl 2-methyl-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



